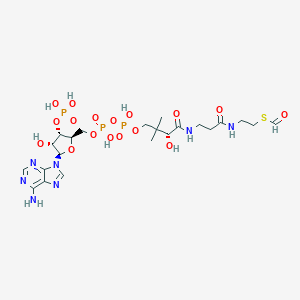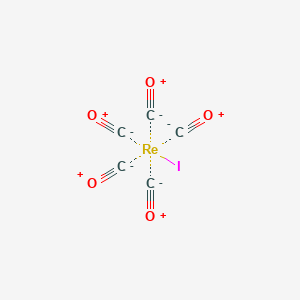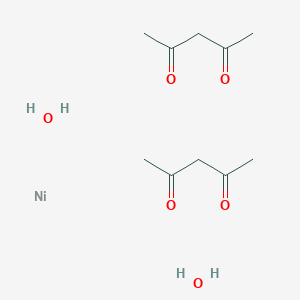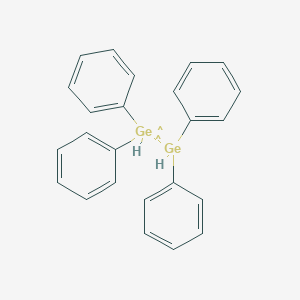
Laurylpropylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laurylpropylenediamine (LPD) is a chemical compound that belongs to the family of diamines. It is widely used in various industries, including pharmaceuticals, cosmetics, and agriculture. LPD has gained significant attention in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Laurylpropylenediamine has a wide range of applications in scientific research. It has been used as a surfactant in the synthesis of nanoparticles, which are widely used in drug delivery systems and biomedical applications. Laurylpropylenediamine has also been used as a corrosion inhibitor in metal surfaces and as a biocide in water treatment. In addition, Laurylpropylenediamine has been investigated for its potential use as a chiral selector in chromatography.
Wirkmechanismus
The mechanism of action of Laurylpropylenediamine is not fully understood, but it is believed to be related to its surfactant properties. Laurylpropylenediamine can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and improve their solubility. Laurylpropylenediamine can also interact with cell membranes, which can affect their permeability and transport properties.
Biochemical and physiological effects:
Laurylpropylenediamine has been shown to have low toxicity and biodegradability, which makes it a promising candidate for various applications. In vitro studies have shown that Laurylpropylenediamine can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Laurylpropylenediamine has also been investigated for its potential use as a transdermal drug delivery system.
Vorteile Und Einschränkungen Für Laborexperimente
Laurylpropylenediamine has several advantages for lab experiments, including its low toxicity, biodegradability, and surfactant properties. However, Laurylpropylenediamine can be difficult to synthesize and purify, which can affect the reproducibility of experimental results. In addition, Laurylpropylenediamine can interact with other molecules in complex ways, which can make it challenging to interpret experimental data.
Zukünftige Richtungen
Laurylpropylenediamine has several potential future directions for scientific research. One area of interest is the development of Laurylpropylenediamine-based drug delivery systems, which can improve the solubility and bioavailability of hydrophobic drugs. Another area of interest is the use of Laurylpropylenediamine as a corrosion inhibitor in metal surfaces, which can improve the durability and lifespan of various products. Finally, Laurylpropylenediamine has potential applications in agriculture, such as the development of biocides and fertilizers.
Synthesemethoden
Laurylpropylenediamine can be synthesized by reacting lauryl alcohol with propylenediamine in the presence of a catalyst. The reaction takes place under high temperature and pressure, and the yield of Laurylpropylenediamine depends on the reaction conditions. The purity of Laurylpropylenediamine can be improved by further purification steps, such as distillation and recrystallization.
Eigenschaften
CAS-Nummer |
10443-36-4 |
|---|---|
Produktname |
Laurylpropylenediamine |
Molekularformel |
C9H8N2OS |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
pentadecane-2,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14(2)16/h14-15H,3-13,16-17H2,1-2H3 |
InChI-Schlüssel |
CETWGWHVAKIHPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(C)N)N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(C)N)N |
Synonyme |
laurylpropylenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)




![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)